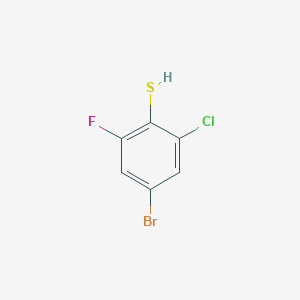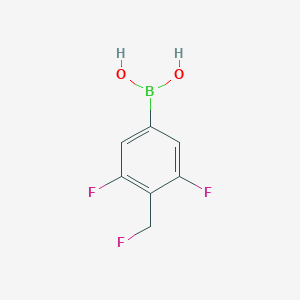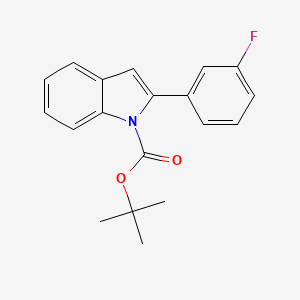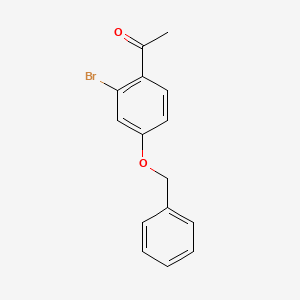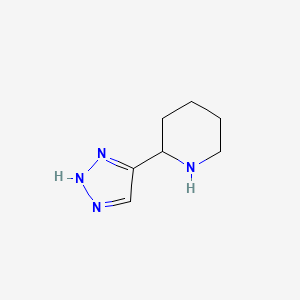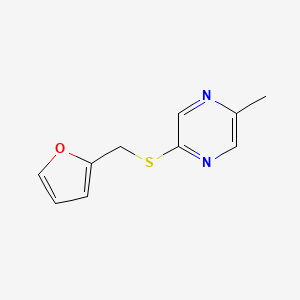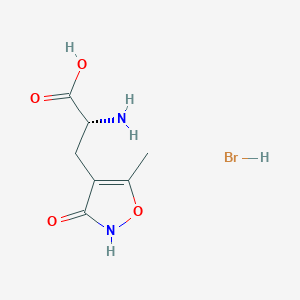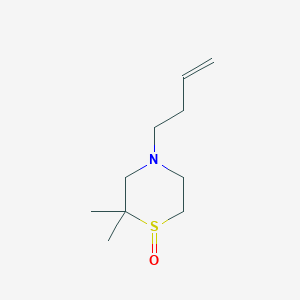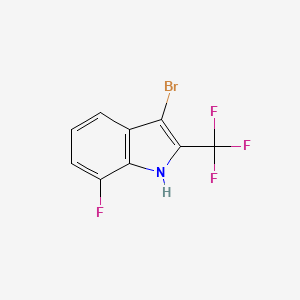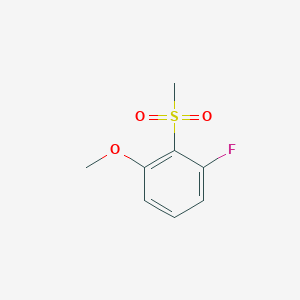
2-Fluoro-6-methoxyphenylmethylsulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzene ring through a series of chemical reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group. The methylsulfonyl group is often introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the methylsulfonyl group can enhance its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-2-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.
1-Fluoro-3-methoxy-2-(trifluoromethyl)benzene:
Uniqueness
The presence of the fluorine atom, methoxy group, and methylsulfonyl group allows for a wide range of chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
1208075-04-0 |
|---|---|
Molekularformel |
C8H9FO3S |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
1-fluoro-3-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
STKSICUSUWAOEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


